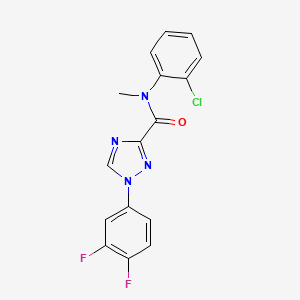![molecular formula C15H20N4O2 B15283241 N-[2-(diethylamino)ethyl]-4-hydroxyquinazoline-2-carboxamide](/img/structure/B15283241.png)
N-[2-(diethylamino)ethyl]-4-hydroxyquinazoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(diethylamino)ethyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by its complex structure, which includes a quinazoline core, a diethylaminoethyl side chain, and a carboxamide group. It has garnered interest in various scientific fields due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid with formamide under high temperature and pressure conditions.
Introduction of the Diethylaminoethyl Side Chain: The diethylaminoethyl group is introduced through a nucleophilic substitution reaction using diethylaminoethyl chloride and a suitable base such as sodium hydride.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of N-[2-(diethylamino)ethyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
N-[2-(diethylamino)ethyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diethylaminoethyl group using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various alkyl groups.
科学研究应用
N-[2-(diethylamino)ethyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[2-(diethylamino)ethyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzyme active sites, thereby inhibiting their activity. This can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as anti-cancer activity.
相似化合物的比较
N-[2-(diethylamino)ethyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide can be compared with other similar compounds, such as:
4-amino-N-[2-(diethylamino)ethyl]benzamide: Similar in structure but lacks the quinazoline core.
N-[2-(diethylamino)ethyl]-5-fluoro-2,4-dimethyl-1H-pyrrole-3-carboxamide: Contains a pyrrole core instead of a quinazoline core.
N-[2-(diethylamino)ethyl]-4-acetamidobenzamide: Contains an acetamido group instead of a carboxamide group.
The uniqueness of N-[2-(diethylamino)ethyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide lies in its specific structural features, which confer distinct chemical and biological properties.
属性
分子式 |
C15H20N4O2 |
|---|---|
分子量 |
288.34 g/mol |
IUPAC 名称 |
N-[2-(diethylamino)ethyl]-4-oxo-3H-quinazoline-2-carboxamide |
InChI |
InChI=1S/C15H20N4O2/c1-3-19(4-2)10-9-16-15(21)13-17-12-8-6-5-7-11(12)14(20)18-13/h5-8H,3-4,9-10H2,1-2H3,(H,16,21)(H,17,18,20) |
InChI 键 |
WXZJYAABZNXOSM-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCNC(=O)C1=NC2=CC=CC=C2C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[4-Methoxy-4'-(1-piperidinylsulfonyl)[1,1'-biphenyl]-2-yl]sulfonyl}piperidine](/img/structure/B15283165.png)
![9-(4-chlorophenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one](/img/structure/B15283172.png)
![3-(1-Benzofuran-2-yl)-6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283175.png)
![3-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283181.png)
![N-(2-ethoxyphenyl)-4-methyl-3-[(2-phenylpropanoyl)amino]benzamide](/img/structure/B15283188.png)
![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B15283191.png)
![ethyl 2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15283206.png)
![2-{[3-cyano-2-oxo-3-(4-oxo-3,4-dihydro-2(1H)-quinazolinylidene)propyl]sulfanyl}-4,6-dimethylnicotinonitrile](/img/structure/B15283212.png)

![Methyl 2,2-dimethyl-6'-oxo-2,3,5,5',6,6'-hexahydrospiro(pyran-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-9'-carboxylate](/img/structure/B15283222.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-chloro-3-methylphenyl)sulfonyl]piperazine](/img/structure/B15283230.png)

![N-[3,5-bis(dimethylamino)-2,4,6-trimethylphenyl]-N,N-dimethylamine](/img/structure/B15283257.png)
